Inosine,2'-deoxy-6-O-methyl-

Descripción general

Descripción

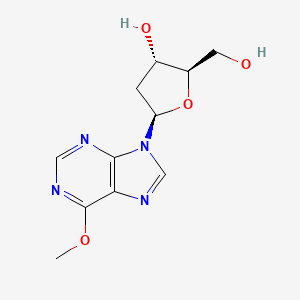

Inosine,2’-deoxy-6-O-methyl- is a modified nucleoside derived from inosine It is characterized by the presence of a methyl group at the 6-O position and the absence of a hydroxyl group at the 2’ position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Inosine,2’-deoxy-6-O-methyl- typically involves the use of 2’-deoxy-6-O-(pentafluorophenyl)inosine as a precursor. This compound is treated with aqueous methylamine at elevated temperatures (around 60°C) to yield the desired product . The reaction is carried out overnight to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for Inosine,2’-deoxy-6-O-methyl- are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The scalability of the process depends on the availability of precursors and the efficiency of the reaction.

Análisis De Reacciones Químicas

Types of Reactions

Inosine,2’-deoxy-6-O-methyl- can undergo various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to changes in the molecule’s structure.

Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the molecule’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

Inosine, 2'-deoxy-6-O-methyl- serves as a crucial building block in the synthesis of oligonucleotides and other nucleic acid derivatives. Its unique structure allows for the development of modified nucleotides that can be employed in various synthetic pathways.

Table 1: Comparison of Nucleoside Modifications

| Compound | Structural Modification | Applications |

|---|---|---|

| Inosine | None | Natural nucleoside |

| Inosine, 2'-deoxy-6-O-methyl- | Methyl at 6-O position | Building block for oligonucleotides |

| 2’-Deoxyinosine | None | DNA synthesis |

| 6-O-Methylguanosine | Methyl at 6-O position | RNA modification |

Biology

In biological research, Inosine, 2'-deoxy-6-O-methyl- is utilized to study DNA-protein interactions and nucleic acid structures. Its incorporation into nucleic acids can influence their stability and conformation, making it an effective molecular probe.

Case Study: DNA Stability Enhancement

A study demonstrated that incorporating Inosine, 2'-deoxy-6-O-methyl- into DNA sequences significantly increased thermal stability compared to unmodified sequences. This property is beneficial for applications requiring robust nucleic acid structures under varying conditions.

Medicine

The compound shows promise in therapeutic applications, particularly in developing antiviral and anticancer agents. Its ability to modulate nucleic acid interactions can be harnessed to design drugs that target specific viral or cancerous cells.

Case Study: Antiviral Activity

Research has indicated that derivatives of Inosine, 2'-deoxy-6-O-methyl- exhibit antiviral activity against several viruses by inhibiting their replication processes. These findings suggest potential pathways for developing new antiviral therapies.

Industry

Inosine, 2'-deoxy-6-O-methyl- is used in producing modified nucleotides for various industrial applications. Its unique properties make it suitable for creating specialized reagents in biochemical assays and diagnostics.

Table 2: Industrial Applications of Modified Nucleotides

| Application | Description |

|---|---|

| Biochemical Assays | Used as a reagent to enhance assay sensitivity |

| Diagnostics | Incorporated into probes for detecting specific sequences |

| Gene Therapy | Potential use in vectors for delivering therapeutic genes |

Mecanismo De Acción

The mechanism of action of Inosine,2’-deoxy-6-O-methyl- involves its incorporation into nucleic acids, where it can affect the structure and function of DNA and RNA. It can act as a molecular probe in studies of nucleic acid interactions and has been shown to influence the stability and conformation of nucleic acid duplexes . The compound may also interact with specific proteins and enzymes involved in nucleic acid metabolism .

Comparación Con Compuestos Similares

Similar Compounds

2’-Deoxyinosine: Similar to Inosine,2’-deoxy-6-O-methyl- but without the methyl group at the 6-O position.

6-O-Methylguanosine: Another modified nucleoside with a methyl group at the 6-O position but different base structure.

Uniqueness

Inosine,2’-deoxy-6-O-methyl- is unique due to its specific modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability and alter its interactions with other molecules, making it a valuable tool in various research applications .

Actividad Biológica

Inosine, 2'-deoxy-6-O-methyl- is a modified nucleoside derived from inosine, characterized by the presence of a methyl group at the 6-O position and the absence of a hydroxyl group at the 2' position. This compound exhibits various biological activities that make it significant in biochemical research and potential therapeutic applications.

Chemical Structure and Properties

Inosine, 2'-deoxy-6-O-methyl- is structurally similar to inosine but with distinct modifications that influence its biological activity. The methylation at the 6-O position alters its interaction with nucleic acids and proteins, which is crucial for its function in biological systems.

The mechanism of action for Inosine, 2'-deoxy-6-O-methyl- primarily involves its incorporation into nucleic acids. This incorporation can affect the structure and function of DNA and RNA, influencing processes such as gene expression and protein synthesis. Additionally, it acts as a molecular probe in studies of nucleic acid interactions, affecting the stability and conformation of nucleic acid duplexes.

Antiviral Properties

Inosine derivatives, including Inosine, 2'-deoxy-6-O-methyl-, have been shown to possess antiviral properties. Research indicates that inosine can inhibit viral replication by modulating immune responses and enhancing T-cell activity. For instance, inosine pranobex (a related compound) has demonstrated efficacy against various viral infections by restoring immune responses in immunocompromised patients .

Immunomodulatory Effects

Inosine has been found to enhance T-cell lymphocyte proliferation and activate natural killer cells. It increases levels of pro-inflammatory cytokines, which are essential for mounting an effective immune response. Studies have shown that inosine treatment can restore deficient immune responses in patients with conditions such as HIV/AIDS and cancer .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of inosine. It has been shown to prevent memory deficits in models of Alzheimer's disease by increasing brain-derived neurotrophic factor (BDNF) levels and reducing oxidative stress . Furthermore, inosine's ability to modulate ion pump activities contributes to its protective effects against neurodegenerative diseases .

Case Studies

- Cancer Immunotherapy : A study involving mice with xenograft tumors revealed that inosine enhances the efficacy of immunotherapy by supporting the proliferation and function of effector T cells .

- Cardiovascular Disease : In a rat model with a hypercholesterolemic diet, inosine was found to alleviate atherogenic indices and platelet aggregation by activating endothelial nitric oxide synthase (eNOS) and inhibiting the NF-κB pathway .

- Inflammatory Conditions : Inosine has shown promise in reducing inflammatory cytokines in models of acute hepatic injury, thereby conserving liver function .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(2R,3S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c1-18-11-9-10(12-4-13-11)15(5-14-9)8-2-6(17)7(3-16)19-8/h4-8,16-17H,2-3H2,1H3/t6-,7+,8+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUCPECQZYJFRT-XLPZGREQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC2=C1N=CN2C3CC(C(O3)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70564220 | |

| Record name | 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-methoxy-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37109-88-9 | |

| Record name | 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-methoxy-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.